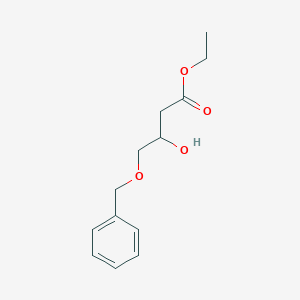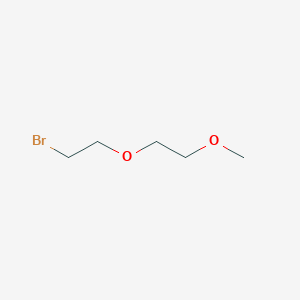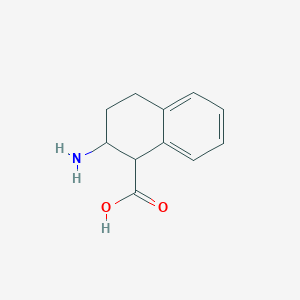
2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, also known as 1,2,3,4-tetrahydro-2-naphthylalanine (THA), is a non-proteinogenic amino acid. THA is a derivative of tryptophan and has been found in various natural products, including alkaloids and peptides. THA has been synthesized through different methods and has shown potential applications in scientific research.
作用机制
The mechanism of action of THA is not fully understood. However, studies have shown that THA can inhibit the activity of enzymes involved in the biosynthesis of proteins and nucleic acids. THA has also been found to have antioxidant and anti-inflammatory properties.
生化和生理效应
THA has been found to have various biochemical and physiological effects. THA has been found to increase the levels of neurotransmitters, including dopamine and serotonin, in the brain. THA has also been found to increase the levels of antioxidant enzymes and reduce the levels of oxidative stress markers in the body.
实验室实验的优点和局限性
THA has several advantages and limitations for lab experiments. THA is relatively easy to synthesize and can be used as a building block for the synthesis of various bioactive compounds. However, THA is not commercially available and requires specialized equipment for synthesis. THA also has limited solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of THA in scientific research. THA can be used as a building block for the synthesis of novel bioactive compounds with potential therapeutic applications. THA can also be used as a tool for studying the biosynthesis of proteins and nucleic acids. Further research is needed to fully understand the mechanism of action of THA and its potential applications in scientific research.
合成方法
THA can be synthesized through various methods, including the reduction of the corresponding naphthalene-1-carboxylic acid and the decarboxylation of the corresponding amino acid. One of the most common methods for synthesizing THA is through the reduction of 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acidahydronaphthalene-1-carboxylic acid using sodium borohydride.
科学研究应用
THA has shown potential applications in scientific research, particularly in the field of drug discovery. THA has been found to have activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. THA has also been used as a building block for the synthesis of various bioactive compounds.
属性
CAS 编号 |
103796-56-1 |
|---|---|
产品名称 |
2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC 名称 |
2-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-4,9-10H,5-6,12H2,(H,13,14) |
InChI 键 |
RZFVSHCAXBGXHO-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(C1N)C(=O)O |
规范 SMILES |
C1CC2=CC=CC=C2C(C1N)C(=O)O |
同义词 |
1-Naphthoicacid,2-amino-1,2,3,4-tetrahydro-(6CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



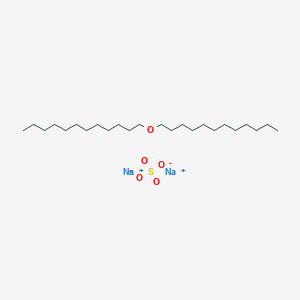
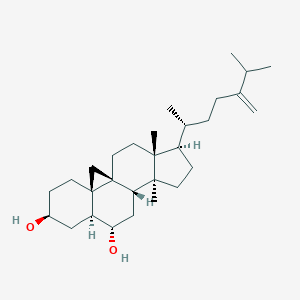
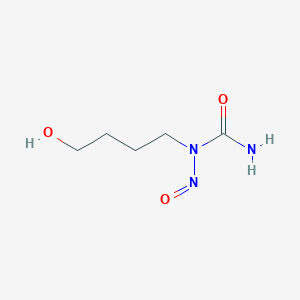
![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)
![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)
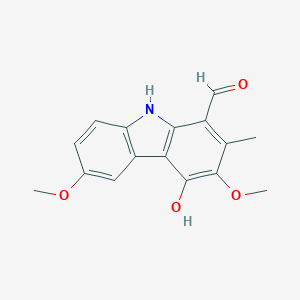
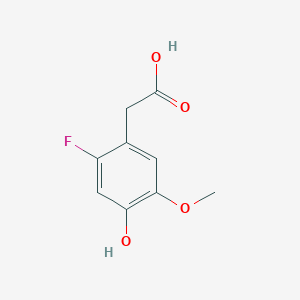
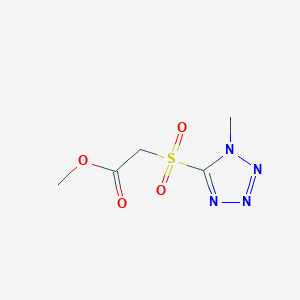
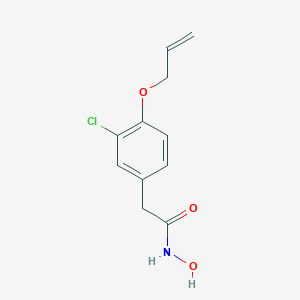
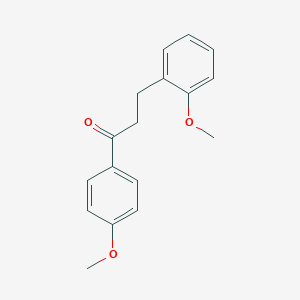
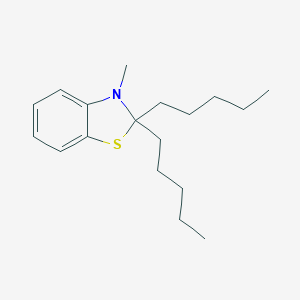
![(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid](/img/structure/B10145.png)
